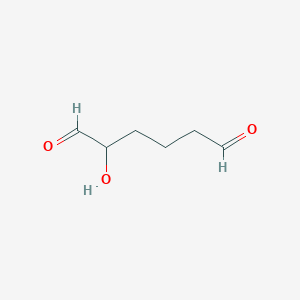
2-Hydroxyhexanedial
Cat. No. B089513
Key on ui cas rn:
141-31-1
M. Wt: 130.14 g/mol
InChI Key: WWMIMRADNBGDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06007845
Procedure details


2-Hydroxyadipaldehyde (Aldrich) was reacted with amino terminated PEG to form the Schiff base which was hydrogenated with NaBH4 to form the corresponding amine. The di-PEG derivative was reacted with lactide or caprolactone in the presence of stannous octoate to form the PLA or PCL-PEG2 diblock copolymer.
[Compound]
Name
lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CCCCC(C([O-])=[O:17])CC.CCCCC(C([O-])=O)CC.[Sn+2]>>[OH:17][CH:2]([CH2:3][CH2:4][CH2:5][CH:6]=[O:7])[CH:1]=[O:8] |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
lactide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCO1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form the PLA or PCL-PEG2 diblock copolymer
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(C=O)CCCC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
